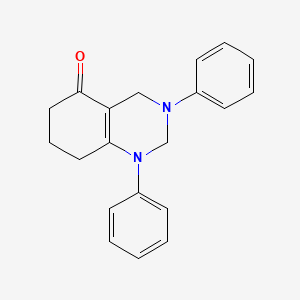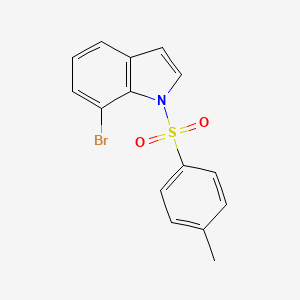
7-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-tosyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and a tosyl group at the 1st position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-tosyl-1H-indole typically involves the bromination of 1-tosylindole. The process begins with the preparation of 1-tosylindole, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: While specific industrial production methods for 7-Bromo-1-tosyl-1H-indole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted indoles with various functional groups replacing the bromine atom.
- Oxidized or reduced indole derivatives .
Scientific Research Applications
7-Bromo-1-tosyl-1H-indole has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: Utilized in the study of indole-based signaling pathways and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 7-Bromo-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tosyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivatives formed during chemical reactions .
Comparison with Similar Compounds
7-Bromo-1H-indole: Lacks the tosyl group, leading to different chemical properties and reactivity.
1-Tosyl-1H-indole: Lacks the bromine atom, affecting its biological activity and synthetic applications.
Uniqueness: 7-Bromo-1-tosyl-1H-indole is unique due to the combined presence of both bromine and tosyl groups, which confer distinct chemical reactivity and biological properties. This dual functionalization allows for versatile applications in synthetic chemistry and biological research .
Properties
CAS No. |
189266-03-3 |
|---|---|
Molecular Formula |
C15H12BrNO2S |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
7-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,1H3 |
InChI Key |
LUMRKZWMFDOIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)
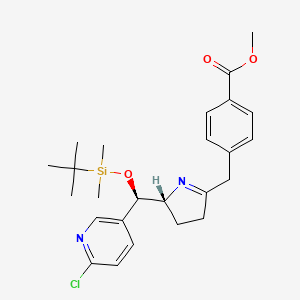
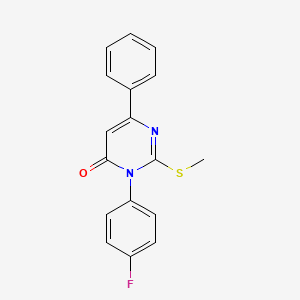
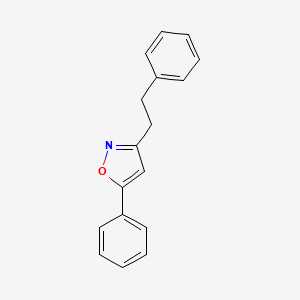

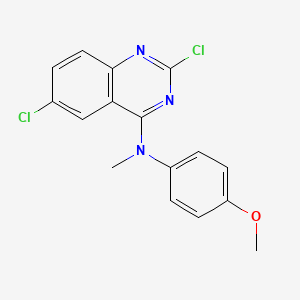
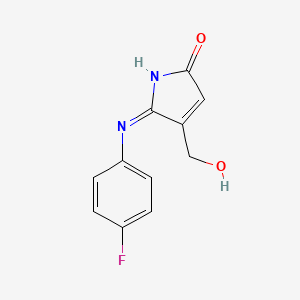
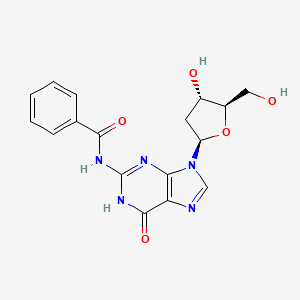
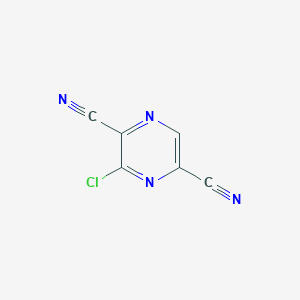
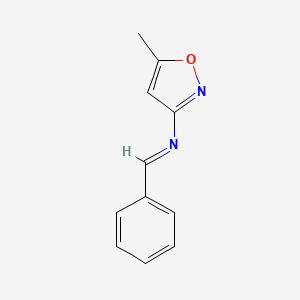
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
